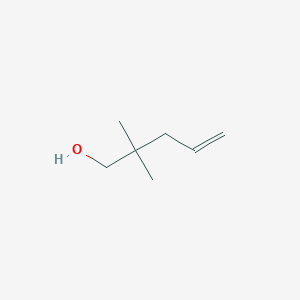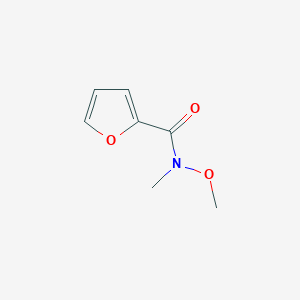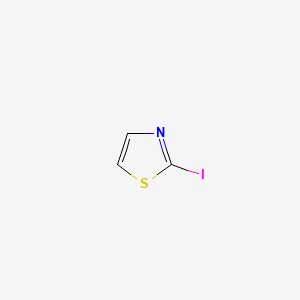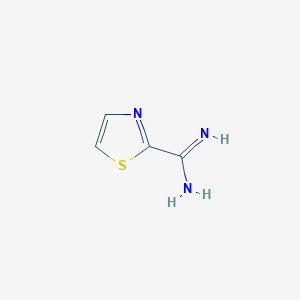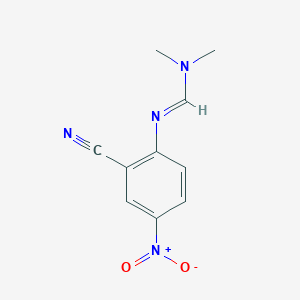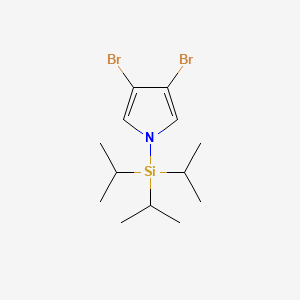
N-(Triisopropylsilyl)-3,4-dibromopyrrole
説明
N-(Triisopropylsilyl)-3,4-dibromopyrrole (TIPS-DBP) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of organic synthesis. TIPS-DBP is a pyrrole derivative that contains two bromine atoms and a triisopropylsilyl group. The compound has a molecular weight of 421.4 g/mol and a melting point of 120-122°C.
科学的研究の応用
Synthesis and Characterization of Complex Compounds
N-(Triisopropylsilyl)-3,4-dibromopyrrole has been utilized in the synthesis of complex compounds, such as tetrahalohexaphyrins. These compounds display varied structural and electronic properties depending on the halogen atom and the number of π-electrons. An example of this application is seen in the preparation of 2,3,17,18-Tetrahalogeno hexaphyrins, which have been used to study the properties of meso-reduced hexaphyrins as phlorin-type meso-aryl-substituted hexaphyrins (Higashino & Osuka, 2013).
Electron-Transfer Processes
The compound has been used in the study of electron-transfer processes. For instance, derivatives of N-(Triisopropylsilyl)-3,4-dibromopyrrole, such as 3,4-diferrocenylpyrroles, have been prepared and characterized to understand their redox properties. These studies are crucial for insights into the electronic structures and redox characteristics of such compounds (Goetsch et al., 2014).
Conducting Polymers
This compound has also been involved in the preparation of conducting polymers. The autoxidation of certain bromopyrroles, including N-(Triisopropylsilyl)-3,4-dibromopyrrole, leads to the formation of conducting polymers with properties similar to classical polypyrroles. This application is significant for developing new materials with specific electroactive and conductive properties (Audebert & Bidan, 1986).
Liquid Crystalline Properties
The role of N-(Triisopropylsilyl)-3,4-dibromopyrrole in the development of liquid crystalline properties has been explored. Polymers derived from this compound have been studied for their thermal, electrical, and optical properties, contributing to the field of materials science, particularly in the context of liquid crystalline substances (Kijima et al., 1999).
Gas Adsorption and Separation
The compound has been investigated for its utility in gas adsorption and separation. A porous coordination nanocage functionalized with triisopropylsilyl groups, including derivatives of N-(Triisopropylsilyl)-3,4-dibromopyrrole, demonstrated a thermosensitive gate opening phenomenon. This property is useful for molecular sieving and gas separation applications (Zhao et al., 2010).
特性
IUPAC Name |
(3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHDLISQTHAFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457113 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Triisopropylsilyl)-3,4-dibromopyrrole | |
CAS RN |
93362-54-0 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




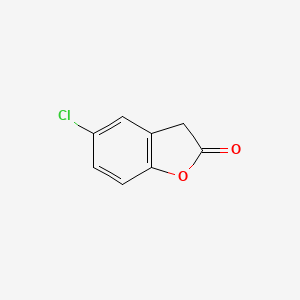

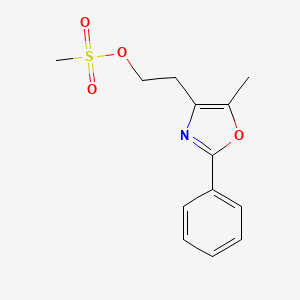


![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
